molecular formula C10H10Cl2 B039716 4-(2,6-Dichlorophenyl)-1-butene CAS No. 117269-67-7

4-(2,6-Dichlorophenyl)-1-butene

Cat. No.: B039716
CAS No.: 117269-67-7
M. Wt: 201.09 g/mol
InChI Key: ZRBPFCPGZWEQLV-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)-1-butene, also known as this compound, is a useful research compound. Its molecular formula is C10H10Cl2 and its molecular weight is 201.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Toxicity Studies

Research into the metabolism and toxicity of related compounds, such as butadiene and its metabolites, provides insight into the potential applications and implications of similar compounds like 4-(2,6-Dichlorophenyl)-1-butene. For instance, a study on the species differences in the metabolism of butadiene to urinary metabolites suggests a correlation between the metabolism pathways of butadiene and the susceptibility to its toxicity across different species, which might be relevant for understanding the metabolism and potential toxicological effects of this compound (Sabourin et al., 1992).

Environmental and Biological Impact Studies

The study of chlorophenols, which share structural similarities with this compound, in the context of their role as environmental pollutants or biological agents, can also provide relevant insights. For example, research on the role of 2,6-dichlorophenol as a tick sex pheromone highlights the ecological and biological interactions of chlorinated compounds, potentially informing studies on the ecological impacts or biological applications of this compound (Yoder et al., 2002).

Carcinogenicity and Mutagenicity Research

The carcinogenic and mutagenic potential of compounds structurally related to this compound, such as chloroprene and butadiene, has been extensively studied. These studies can shed light on the potential health risks associated with exposure to this compound and inform safety guidelines and regulatory policies. For example, a study on the carcinogenicity of chloroprene in rats and mice highlights the importance of understanding the dose-response relationships and species-specific effects of exposure, which could be relevant for assessing the risks associated with this compound (Melnick et al., 1999).

Properties

IUPAC Name

2-but-3-enyl-1,3-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2/c1-2-3-5-8-9(11)6-4-7-10(8)12/h2,4,6-7H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBPFCPGZWEQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557638
Record name 2-(But-3-en-1-yl)-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117269-67-7
Record name 2-(But-3-en-1-yl)-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.